molecular formula C16H22ClN3O2 B6636369 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea

Cat. No. B6636369
M. Wt: 323.82 g/mol
InChI Key: IWKNNHNDEVELMI-UHFFFAOYSA-N
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Description

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, particularly in the area of cancer research.

Mechanism of Action

The mechanism of action of 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in the development and progression of various cancers. By inhibiting AKT, 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea has been shown to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This compound has also been found to inhibit tumor growth and metastasis in vivo, indicating its potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea is its potent antitumor activity and selective toxicity towards cancer cells. This makes it a promising candidate for cancer therapy. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea should focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination with other cancer therapeutic agents. Further studies are also needed to elucidate the underlying mechanisms of its antitumor activity and to determine its potential toxicity towards normal cells.

Synthesis Methods

The synthesis of 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea involves the reaction between 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid and 3-chloro-4-methylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction takes place under mild conditions and yields the desired product in good yield.

Scientific Research Applications

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-10-5-6-11(7-13(10)17)18-15(22)19-12-8-14(21)20(9-12)16(2,3)4/h5-7,12H,8-9H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKNNHNDEVELMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(3-chloro-4-methylphenyl)urea

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